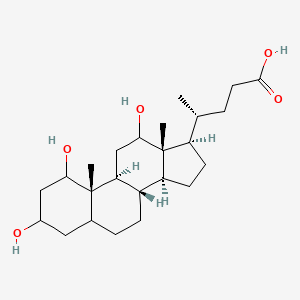
1,3,12-Trihydroxycholan-24-oic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1, 3, 12-Trihydroxycholan-24-Oic acid, also known as 1, 3, 12-trihydroxy-5b-cholanoate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. 1, 3, 12-Trihydroxycholan-24-Oic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 3, 12-Trihydroxycholan-24-Oic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 1, 3, 12-trihydroxycholan-24-Oic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
科学研究应用
Biological Role and Mechanism of Action
1,3,12-Trihydroxycholan-24-oic acid is a steroidal amphipathic molecule derived from cholesterol. It functions as a physiological detergent in the intestine, facilitating the emulsification and absorption of fats and fat-soluble vitamins. Moreover, it plays a crucial role in regulating cholesterol homeostasis by modulating bile flow and lipid secretion .
Mechanisms include:
- Detergent Action: Enhances fat solubilization in the intestinal lumen.
- Regulation of Enzymes: Influences key enzymes involved in cholesterol metabolism.
- Enterohepatic Circulation: Participates in the recycling process between the liver and intestine .
Clinical Applications
-
Gallstone Treatment:
Cholic acid has been utilized pharmacologically to dissolve cholesterol gallstones. It aids in reducing the cholesterol saturation index of bile, thereby preventing stone formation . -
Metabolomic Studies:
Recent research has highlighted alterations in bile acid profiles, including this compound, in various disease states such as Alzheimer's disease (AD). Studies have shown that levels of specific bile acids correlate with disease progression and may serve as biomarkers for AD . -
Smooth Muscle Modulation:
Bile acids have been reported to induce relaxation in smooth muscle tissues, which could have implications for treating gastrointestinal disorders .
Case Studies
Case Study 1: Gallstone Dissolution
A clinical trial assessed the efficacy of cholic acid in dissolving gallstones in patients who were not candidates for surgery. The study demonstrated a significant reduction in stone size over a six-month treatment period, confirming its therapeutic potential .
Case Study 2: Alzheimer’s Disease Biomarker Research
In a study involving blood plasma and brain tissue samples from Alzheimer's patients, researchers identified distinct patterns in bile acid concentrations. Specifically, lower levels of this compound were associated with advanced disease stages, suggesting its potential role as a biomarker for early diagnosis .
Data Table: Summary of Research Findings
常见问题
Basic Research Questions
Q. What analytical methods are recommended for identifying 1,3,12-trihydroxycholan-24-oic acid in complex biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (e.g., C18) for separation. Optimize ionization parameters in negative ion mode due to the compound’s carboxylic acid group. Validate specificity using synthetic standards and compare retention times/fragmentation patterns with reference spectra. Confounders like 3β,7α,12α-trihydroxy-5β-cholanoic acid (a structural isomer) require careful differentiation via high-resolution MS or nuclear magnetic resonance (NMR) .
Q. How does this compound interact with gut microbiota in liver disease models?
- Methodological Answer : In murine or humanized gut-liver axis models, perform fecal metabolomics (untargeted LC-MS) paired with mycobiome profiling (ITS sequencing). Use Spearman’s correlation analysis to link fungal genera (e.g., Kazachstania, Aspergillus) with metabolite levels. Validate functional roles via in vitro co-culture assays using fungal isolates and bile acid supplementation .
Q. What are the challenges in synthesizing this compound for experimental use?
- Methodological Answer : Synthesis requires regioselective hydroxylation of the cholanic acid backbone. Optimize enzymatic methods (e.g., cytochrome P450 isoforms) or chemical oxidation (e.g., Jones oxidation) to avoid overoxidation to ketones (e.g., 12-ketodeoxycholic acid, a common byproduct). Purify intermediates via preparative HPLC and confirm stereochemistry via X-ray crystallography or circular dichroism .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxylation patterns) influence the immunomodulatory activity of this compound?
- Methodological Answer : Compare analogs (e.g., 3,7,12-trihydroxycholanic acid) in THP-1 macrophage assays. Measure cytokine profiles (IL-6, TNF-α) via ELISA and NF-κB activation via luciferase reporters. Use molecular docking to predict interactions with nuclear receptors (e.g., FXR, PXR). Structure-activity relationships (SAR) should account for hydroxyl group positioning and bile acid receptor binding affinities .
Q. What mechanisms explain contradictory data on the compound’s antibacterial effects across studies?
- Methodological Answer : Assess strain-specific responses using minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria. Control for pH-dependent solubility and microbial bile salt hydrolase (BSH) activity, which may detoxify the compound. Pair transcriptomics (RNA-seq) with metabolomics to identify bacterial stress pathways .
Q. Can this compound serve as a biomarker for early-stage liver disease progression?
- Methodological Answer : Conduct longitudinal cohort studies with serum/plasma samples from patients with non-alcoholic fatty liver disease (NAFLD) or cirrhosis. Use receiver operating characteristic (ROC) curves to evaluate diagnostic sensitivity/specificity. Validate findings in animal models (e.g., CCl4-induced fibrosis) and correlate with histopathological scores .
Q. Methodological Considerations Table
| Research Objective | Key Techniques | Critical Parameters |
|---|---|---|
| Quantification in biological samples | LC-MS/MS, NMR | Ion suppression mitigation, isotopic labeling |
| Microbial interaction studies | ITS sequencing, in vitro co-cultures | Anaerobic culture conditions, fungal viability |
| Synthetic optimization | Enzymatic hydroxylation, preparative HPLC | Stereochemical purity, oxidation side-reactions |
| Immunomodulatory assays | Macrophage activation, molecular docking | Receptor specificity, cytokine threshold levels |
属性
CAS 编号 |
63266-91-1 |
|---|---|
分子式 |
C24H40O5 |
分子量 |
408.6 g/mol |
IUPAC 名称 |
(4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14?,15?,16+,17-,18+,19+,20?,21?,23+,24-/m1/s1 |
InChI 键 |
DAKYVYUAVGJDRK-JZBKOBKOSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
手性 SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2CCC4[C@@]3(C(CC(C4)O)O)C)O)C |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
物理描述 |
Solid |
同义词 |
1 beta,3 alpha,12 alpha-trihydroxy-5 beta-cholanoic acid 1,3,12-trihydroxycholanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















